molecular formula C7H3BrFIO2 B14040781 2-Bromo-3-fluoro-6-iodobenzoic acid

2-Bromo-3-fluoro-6-iodobenzoic acid

Katalognummer: B14040781
Molekulargewicht: 344.90 g/mol
InChI-Schlüssel: OGDROXFYYDJSFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-fluoro-6-iodobenzoic acid is an organic compound with the molecular formula C7H3BrFIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and iodine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination, fluorination, and iodination of benzoic acid derivatives. For instance, starting with 2-amino-6-fluorobenzoic acid, the compound can be synthesized through nitration, reduction, bromination, diazotization, and iodination steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-3-fluoro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylate derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-fluoro-6-iodobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-fluoro-6-iodobenzoic acid in various reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Bromo-3-fluoro-6-iodobenzoic acid is unique due to the presence of three different halogen atoms, which impart distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis and valuable for developing new materials and compounds.

Eigenschaften

Molekularformel

C7H3BrFIO2

Molekulargewicht

344.90 g/mol

IUPAC-Name

2-bromo-3-fluoro-6-iodobenzoic acid

InChI

InChI=1S/C7H3BrFIO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,(H,11,12)

InChI-Schlüssel

OGDROXFYYDJSFK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1F)Br)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.